molecular formula C25H22N2O3 B12315120 Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Cat. No.: B12315120
M. Wt: 398.5 g/mol
InChI Key: CJBBYIZWJIUETC-CAPFRKAQSA-N
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Description

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a synthetic organic compound with the molecular formula C25H22N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a cyano group, a diphenylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(diphenylamino)-2-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyano group and diphenylamino group play crucial roles in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Octyl 2-cyano-3,3-diphenylprop-2-enoate

Uniqueness

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is unique due to the presence of the diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate, commonly referred to as a cyanoacrylate derivative, is a synthetic organic compound with the CAS number 1807896-04-3. This compound is characterized by its complex molecular structure, which includes a cyano group and an ethyl ester functional group. The molecular formula is C25H22N2O3C_{25}H_{22}N_{2}O_{3}, indicating a significant aromatic character due to the presence of diphenylamino and methoxyphenyl groups. Its potential biological activity has garnered attention for various applications in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. Additionally, its structural features allow it to participate in electron transfer processes , enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent . In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study: In Vitro Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
256035
503060

The data suggests a dose-dependent response where higher concentrations lead to significantly reduced cell viability and increased apoptosis rates.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in conditions such as arthritis.

Neuroprotective Activity

Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Activity
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoateLacks diphenylamineWeaker electron-donating ability
Ethyl 2-cyanoacrylateSimple cyanoacrylate structurePrimarily used as an adhesive
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoateContains dimethoxy instead of diphenylamineDifferent electronic properties

This compound stands out due to its complex aromatic system and potential applications in advanced materials and pharmaceuticals.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3/b20-16+

InChI Key

CJBBYIZWJIUETC-CAPFRKAQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N

Origin of Product

United States

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